2-(azepan-1-yl)-N-cyclopentylpropanamide
Description
2-(Azepan-1-yl)-N-cyclopentylpropanamide is a synthetic organic compound characterized by a seven-membered azepane ring attached to a propanamide backbone, with a cyclopentyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, including moderate polarity due to the amide group and lipophilicity from the azepane and cyclopentyl moieties.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12(16-10-6-2-3-7-11-16)14(17)15-13-8-4-5-9-13/h12-13H,2-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISZHOJWFELKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-(azepan-1-yl)-N-cyclopentylpropanamide is a relatively novel molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, including its synthesis, biological activity, and potential therapeutic uses, supported by data tables and case studies.
Example Synthetic Route
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Amino acid derivatives | Heat under inert atmosphere | 70% |
| 2 | Alkylation | Cyclopentyl bromide | Base catalysis | 65% |
| 3 | Amidation | Propanoyl chloride | Room temperature | 80% |
Case Studies
-
Anticancer Activity :
- In vitro studies demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Neuroprotective Effects :
- Research has indicated potential neuroprotective properties, suggesting that the compound may mitigate neuronal damage in models of neurodegenerative diseases through anti-inflammatory mechanisms.
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Significant cytotoxicity observed |
| Study B | SH-SY5Y | 15.0 | Neuroprotective effects noted |
Applications in Medicinal Chemistry
The versatility of this compound positions it as a promising lead compound for further development in drug discovery:
-
Drug Development :
- Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity.
-
Therapeutic Targets :
- Potential applications include treatment for cancers, neurodegenerative diseases, and inflammatory disorders.
-
Formulation Studies :
- Investigations into its solubility and stability are crucial for developing effective pharmaceutical formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound 2-(3-(azepan-1-yl)-2-hydroxypropylthioacetic acid (reference compound) shares the azepane moiety but differs in its functional groups:
- Backbone : A thioacetic acid group replaces the propanamide.
- Substituents : A hydroxyl group and thioether linkage are present in the reference compound, enhancing its metal-chelating capacity compared to the amide-dominated structure of 2-(azepan-1-yl)-N-cyclopentylpropanamide.
Table 1: Comparative Analysis
| Property | This compound | 2-(3-(Azepan-1-yl)-2-hydroxypropylthioacetic Acid |
|---|---|---|
| Molecular Formula | C₁₅H₂₆N₂O | C₁₃H₂₃NO₃S |
| Functional Groups | Amide, azepane, cyclopentyl | Thioacetic acid, hydroxyl, azepane |
| Metal Interaction (Cr⁶⁺) | Limited/no reported affinity | Strong chelation observed |
| Solubility | Moderate in polar aprotic solvents | High in aqueous acidic media |
Mechanistic Insights from Reference Studies
The reference compound demonstrates strong binding with chromium (VI) due to its thioether and hydroxyl groups, which act as electron donors for metal coordination . In contrast, the amide group in this compound lacks such donor sites, suggesting negligible metal-chelating activity.
Preparation Methods
Gold-Catalyzed [5 + 2] Annulation for Azepan-4-one Intermediates
The azepane ring, a critical component of the target compound, is efficiently synthesized via gold-catalyzed [5 + 2] annulation. This method, adapted from the synthesis of azepan-4-ones, involves two sequential steps:
-
Alkylation of Homoallylic Amines : Reaction of homoallylic amines with propargyl esters in the presence of KCO yields intermediates with a propargyl moiety.
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Oxidation and Gold-Catalyzed Cyclization : Subsequent oxidation with m-CPBA followed by gold(I) catalysis (e.g., (2-biphenyl)-CyPAuNTf) induces cyclization to form azepan-4-ones with high regioselectivity (up to 95% yield) and diastereoselectivity (dr > 20:1).
Key Advantages :
-
Tolerance for diverse substituents on the propargyl ester.
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Scalable one-pot procedures reduce purification steps.
Assembly of the Propanamide Backbone
Photoredox-Catalyzed Multicomponent Reactions
Recent advances in visible-light photoredox catalysis enable the modular assembly of α-arylated propanamide derivatives. For example, a three-component reaction protocol combines:
-
α-Trifluoromethyl Alkenes : Serve as radical acceptors.
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Alkyltrifluoroborates : Provide carbon-centered radicals under blue LED irradiation.
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Nucleophiles (e.g., cyclopentylamine) : Trap intermediates to form amides.
Representative Conditions :
| Component | Role | Quantity |
|---|---|---|
| α-Trifluoromethyl alkene | Radical acceptor | 0.1 mmol |
| Alkyltrifluoroborate | Radical precursor | 0.15 mmol |
| Cyclopentylamine | Nucleophile | 0.15 mmol |
| Photocatalyst (e.g., Mes-3,6-tBuAcr-PhBF) | Radical generation | 2–5 mol% |
| Solvent | Reaction medium | MeCN (1.0 mL) |
| Light Source | Activation | 30 W blue LED |
This method achieves yields of 55–72% for structurally analogous amides.
Classical Amide Coupling Strategies
Traditional coupling reagents facilitate the formation of the propanamide bond between azepane-containing carboxylic acids and cyclopentylamine:
-
Carboxylic Acid Activation :
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Use of HATU, EDCl, or DCC with HOBt to generate active esters.
-
-
Nucleophilic Substitution :
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Reaction with cyclopentylamine in dichloromethane or THF at 0–25°C.
-
Optimization Insights :
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Excess amine (1.5–2.0 equiv) improves conversion.
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Chromatographic purification (hexane/EtOAc gradients) isolates the product.
Integrated Synthetic Routes to 2-(Azepan-1-yl)-N-Cyclopentylpropanamide
Route A: Sequential Annulation and Amidation
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Step 1 : Synthesize azepan-4-one via gold-catalyzed annulation.
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Step 2 : Reduce the ketone to a secondary alcohol using NaBH or LiAlH.
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Step 3 : Oxidize the alcohol to a carboxylic acid via Jones oxidation.
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Step 4 : Couple with cyclopentylamine using HATU/DIEA in DMF.
Overall Yield : 28–35% (four steps).
Route B: Radical-Based One-Pot Synthesis
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Photoredox-Mediated Assembly : Combine azepane-derived α-trifluoromethyl alkene, methyltrifluoroborate, and cyclopentylamine under blue light.
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Acid Hydrolysis : Convert the intermediate to the carboxylic acid.
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In Situ Amidation : Direct coupling without isolation of intermediates.
Advantages :
-
Fewer purification steps.
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Higher functional group tolerance.
Critical Analysis of Methodologies
Efficiency and Scalability
-
Gold Catalysis : High diastereoselectivity but requires expensive catalysts.
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Photoredox Routes : Scalable under mild conditions but dependent on light penetration in large batches.
Q & A
Q. How can interdisciplinary approaches (e.g., chemo-informatics, bioinformatics) accelerate research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
